

Comparative Toxicity Analysis of Bitertanol and Its Metabolites

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Compound of Interest

Compound Name: *Bitertanol*

Cat. No.: *B1667530*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of the fungicide **Bitertanol** and its principal metabolites. The information herein is intended to support research and development activities by offering a concise overview of their relative toxicities, mechanisms of action, and the experimental protocols used for their assessment. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.

Executive Summary

Bitertanol, a triazole fungicide, undergoes extensive metabolism in mammals, leading to the formation of several metabolites. This guide focuses on the parent compound and its key metabolites: p-hydroxy**bitertanol**, **bitertanol** acid, p-hydroxy**bitertanol** acid, and 1,2,4-triazole. The primary mechanism of **Bitertanol**'s fungicidal action and a key aspect of its toxicity in non-target organisms is the inhibition of sterol biosynthesis. While comprehensive quantitative toxicity data is available for **Bitertanol** and 1,2,4-triazole, specific data for the hydroxylated and carboxylated metabolites are not readily available in public literature. Toxicological principles suggest that these latter metabolites, being products of detoxification pathways, are likely to be less toxic than the parent compound.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative toxicity data for **Bitertanol** and its metabolite, 1,2,4-triazole.

Compound	Test Species	Route of Administration	LD50 (mg/kg bw)	NOAEL (mg/kg bw/day)
Bitertanol	Rat	Oral	>5000	2.5 (chronic, dog)
Mouse	Oral	>5000	25 (chronic, mouse)	
Dog	Oral	>5000	1 (chronic, dog)	
1,2,4-Triazole	Rat	Oral	1650	16 (reproductive)
Rabbit	Dermal	>200 and <2000	30 (developmental)	

Note: Specific LD50 and NOAEL values for p-hydroxy**bitertanol**, **bitertanol** acid, and p-hydroxy**bitertanol** acid are not available in the reviewed literature. It is generally understood that hydroxylation and carboxylation are metabolic steps that facilitate detoxification and excretion, suggesting these metabolites are likely less toxic than **Bitertanol**.

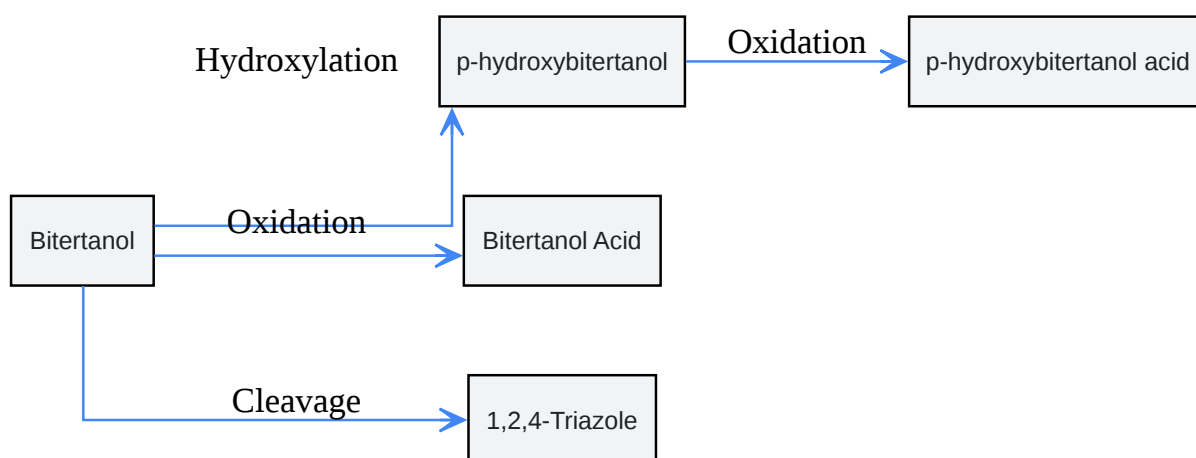
Mechanism of Action and Signaling Pathways

The primary mode of action for **Bitertanol** is the inhibition of the cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51). This enzyme is crucial in the sterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. In mammals, this pathway leads to the production of cholesterol. Inhibition of this pathway can lead to a deficiency in essential sterols and an accumulation of precursor molecules, which can be cytotoxic.

The metabolite 1,2,4-triazole does not share this primary mechanism of action but exhibits its own distinct toxicity profile, including neurotoxicity.

Bitertanol Metabolic Pathway

The following diagram illustrates the metabolic conversion of **Bitertanol** in mammals.

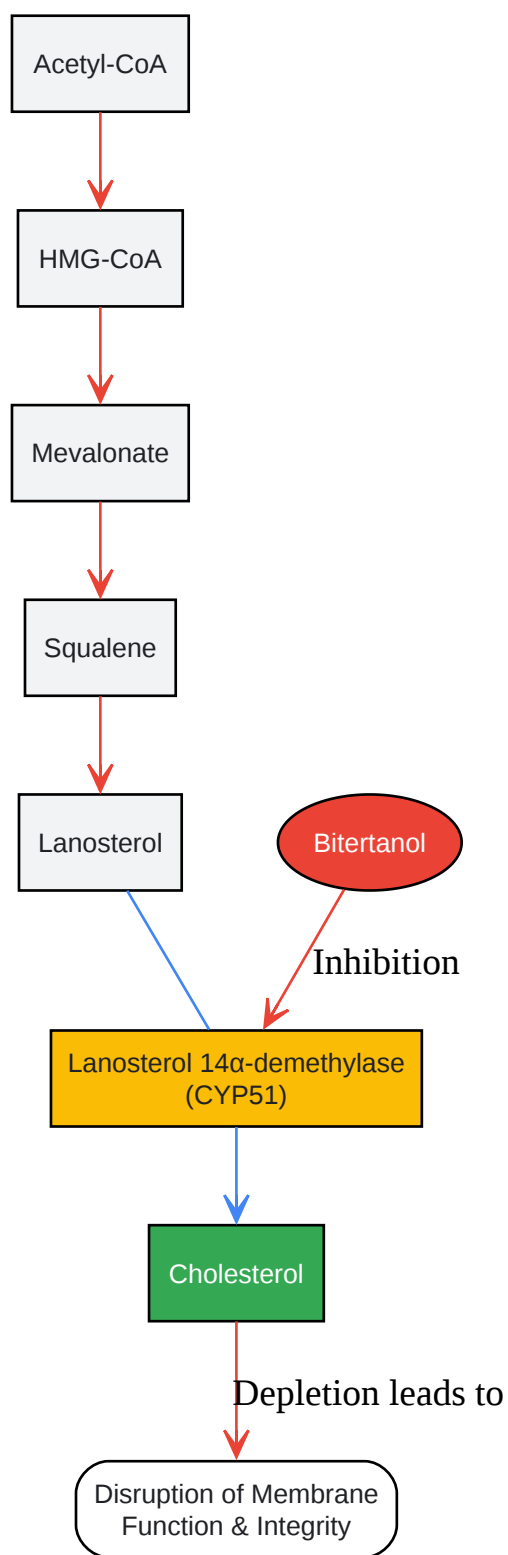


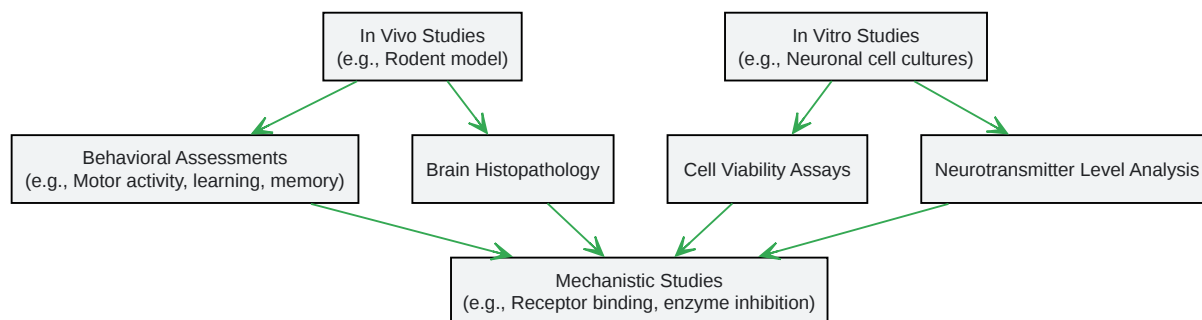
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Caption: Metabolic pathway of **Bitertanol**.

Bitertanol Mechanism of Toxicity: Inhibition of Sterol Biosynthesis

This diagram outlines the signaling pathway affected by **Bitertanol**'s inhibition of CYP51.





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